molecular formula C20H21NO4 B3098548 Diethyl [(diphenylmethylidene)amino]propanedioate CAS No. 133816-01-0

Diethyl [(diphenylmethylidene)amino]propanedioate

Cat. No. B3098548
CAS RN: 133816-01-0
M. Wt: 339.4 g/mol
InChI Key: WXZRCLATJYFGNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [(diphenylmethylidene)amino]propanedioate is a chemical compound with the molecular formula C20H21NO4 . It has a molecular weight of 339.39 g/mol .


Synthesis Analysis

The synthesis of similar compounds often involves the alkylation of enolate ions . For instance, diethyl malonate, a related compound, can be transformed into its enolate using sodium ethoxide as a base . The enolate can then be alkylated via an SN2 reaction with alkyl halides .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis Techniques: Research has been conducted on the synthesis of structurally related compounds, utilizing techniques that might be applicable to "Diethyl [(diphenylmethylidene)amino]propanedioate." For instance, the synthesis of diastereomerically pure 2,2-dimethyl-1,3-diphenyl-1,3-propanediols from diethyl malonate demonstrates advanced synthetic routes that could potentially be adapted for related compounds (Bhowmick, Prasad, & Joshi, 2002).
  • Crystal Structure Analysis: The crystal structure analysis of compounds similar in structure provides insights into their molecular conformation and potential applications in coordinating metal atoms, which could be relevant for understanding the properties and applications of "Diethyl [(diphenylmethylidene)amino]propanedioate" (Meskini et al., 2010).

Complexation and Interaction Studies

  • Metal Ion Complexation: Studies on the complexation behavior of related compounds with lanthanide metal ions could inform potential applications of "Diethyl [(diphenylmethylidene)amino]propanedioate" in materials science or as a ligand in coordination chemistry (Amarandei et al., 2014).

Pharmacological and Biomedical Applications

  • Although the search was directed to exclude drug use, dosage, and side effects, it's worth noting that related compounds have been explored for pharmacological applications, such as anticonvulsant properties, which might indicate potential biomedical research applications for similar compounds (Slater, O'leary, & Leary, 1950).

Thermal and Physical Properties

  • Thermodynamic Properties: Research on the thermodynamic properties of alkanolamines, including dissociation constants and thermal conductivities, provides a foundation for understanding the physical and chemical behavior of similar compounds, which could be relevant for "Diethyl [(diphenylmethylidene)amino]propanedioate" in various applications (Hamborg & Versteeg, 2009).

properties

IUPAC Name

diethyl 2-(benzhydrylideneamino)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-24-19(22)18(20(23)25-4-2)21-17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,18H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZRCLATJYFGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N=C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-((diphenylmethylene)amino)malonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl [(diphenylmethylidene)amino]propanedioate
Reactant of Route 2
Reactant of Route 2
Diethyl [(diphenylmethylidene)amino]propanedioate
Reactant of Route 3
Diethyl [(diphenylmethylidene)amino]propanedioate
Reactant of Route 4
Diethyl [(diphenylmethylidene)amino]propanedioate
Reactant of Route 5
Reactant of Route 5
Diethyl [(diphenylmethylidene)amino]propanedioate
Reactant of Route 6
Reactant of Route 6
Diethyl [(diphenylmethylidene)amino]propanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.